molecular formula C5H6BrNO2 B6283016 2-bromo-5-(methoxymethyl)-1,3-oxazole CAS No. 1892830-09-9

2-bromo-5-(methoxymethyl)-1,3-oxazole

Cat. No. B6283016
CAS RN: 1892830-09-9
M. Wt: 192
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that is widely used in the synthesis of organic compounds. It is a versatile synthetic building block that is used in the synthesis of various organic compounds, including drugs, dyes, and polymers. In addition, 2-Bromo-5-(methoxymethyl)-1,3-oxazole has been used in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. This compound has also been used in the synthesis of a variety of polymers, including polycarbonates and polyurethanes.

Scientific Research Applications

2-Bromo-5-(methoxymethyl)-1,3-oxazole is widely used in scientific research. It has been used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. In addition, this compound has been used in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. This compound has also been used in the synthesis of a variety of polymers, including polycarbonates and polyurethanes.

Mechanism of Action

2-Bromo-5-(methoxymethyl)-1,3-oxazole is a versatile synthetic building block that is used in the synthesis of various organic compounds. The mechanism of action of this compound is not well understood. However, it is believed that the compound acts by forming a resonance-stabilized anion that can then undergo further reactions with other molecules. This anion is believed to be stabilized by the oxygen atoms of the oxazole ring.
Biochemical and Physiological Effects
2-Bromo-5-(methoxymethyl)-1,3-oxazole has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antifungal activity in vitro. In addition, this compound has been shown to have some anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

2-Bromo-5-(methoxymethyl)-1,3-oxazole is a versatile synthetic building block that is widely used in the synthesis of various organic compounds. The advantages of using this compound in laboratory experiments include its low cost, ease of synthesis, and stability. The disadvantages of using this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on 2-Bromo-5-(methoxymethyl)-1,3-oxazole. These include further research into its biochemical and physiological effects, its potential applications in drug synthesis, and its potential uses in the synthesis of polymers. Additionally, further research could be conducted into the mechanism of action of this compound and its potential toxicity. Finally, further research could be conducted into the synthesis and optimization of this compound for use in various laboratory experiments.

Synthesis Methods

2-Bromo-5-(methoxymethyl)-1,3-oxazole can be synthesized by several different methods. The most common method is the reaction of 2-bromo-5-methoxy-1,3-oxazole with a base such as sodium hydroxide. This reaction yields 2-bromo-5-(methoxymethyl)-1,3-oxazole as the major product. Other methods of synthesis include the reaction of 2-bromo-5-methoxy-1,3-oxazole with an acid, such as sulfuric acid, and the reaction of 2-bromo-5-methoxy-1,3-oxazole with a Grignard reagent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(methoxymethyl)-1,3-oxazole involves the reaction of 2-bromo-5-hydroxy-1,3-oxazole with methoxymethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-bromo-5-hydroxy-1,3-oxazole", "Methoxymethyl chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2-bromo-5-hydroxy-1,3-oxazole to a reaction flask", "Add methoxymethyl chloride to the reaction flask", "Add base to the reaction flask to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1892830-09-9

Product Name

2-bromo-5-(methoxymethyl)-1,3-oxazole

Molecular Formula

C5H6BrNO2

Molecular Weight

192

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.